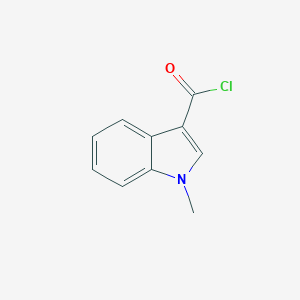

1-Methyl-1H-indole-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFXFLLOVQTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568739 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126921-19-5 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-1H-indole-3-carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of 1-Methyl-1H-indole-3-carbonyl Chloride

In the landscape of medicinal chemistry and organic synthesis, this compound stands out as a pivotal intermediate. Its utility lies in its function as a highly reactive acylating agent, enabling the introduction of the 1-methyl-1H-indol-3-oyl moiety into a diverse range of molecular scaffolds.[1] The N-methylation of the indole ring is a critical design feature; it enhances stability and solubility in many organic solvents while crucially preventing unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole.[1] This directs subsequent nucleophilic attacks exclusively to the acyl chloride group, offering chemists precise control over molecular assembly. This guide provides an in-depth exploration of the primary synthetic route to this valuable building block: the conversion of 1-Methyl-1H-indole-3-carboxylic acid to its corresponding acyl chloride. We will dissect the mechanistic underpinnings, compare field-proven protocols, and address the critical aspects of handling and characterization.

Section 1: Foundational Chemistry and Strategic Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering it relatively unreactive toward nucleophiles. By replacing it with a chloride, the carbonyl carbon becomes significantly more electrophilic, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles, including alcohols and amines.[1]

The overall transformation is depicted below:

Caption: Figure 1. General Synthetic Scheme.

The two most prevalent and reliable methods for this conversion employ thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents is often dictated by the sensitivity of the substrate, desired reaction conditions, and cost considerations.

Table 1: Physicochemical Properties of Key Compounds

| Property | 1-Methyl-1H-indole-3-carboxylic acid | This compound |

| IUPAC Name | 1-methylindole-3-carboxylic acid | 1-methylindole-3-carbonyl chloride[1] |

| CAS Number | 1135-24-6 | 126921-19-5[1] |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈ClNO[1] |

| Molecular Weight | 175.19 g/mol | 193.63 g/mol [1] |

Section 2: Synthetic Methodologies and Mechanistic Insights

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. Both thionyl chloride and oxalyl chloride operate by transforming the carboxylic acid's hydroxyl group into a superior leaving group.

Method A: The Thionyl Chloride (SOCl₂) Route

Thionyl chloride is a cost-effective and powerful reagent for this transformation. The reaction is typically performed under reflux conditions, and its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and thus easily removed from the reaction mixture, driving the equilibrium towards the product.[2][3]

Reaction Mechanism:

Caption: Figure 2. Mechanism with Thionyl Chloride.

-

Activation: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4]

-

Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a reactive chlorosulfite intermediate. This step effectively converts the -OH into a much better leaving group.[4]

-

Nucleophilic Attack: The chloride ion released in the previous step now acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3][4]

-

Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into stable gaseous SO₂ and a chloride ion.[3]

Field-Proven Protocol:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous chloroform (or use neat thionyl chloride) followed by the slow addition of thionyl chloride (2.0-5.0 eq) via a syringe.[5]

-

Reaction: Heat the stirred mixture to reflux (typically 60-70 °C) for 2-4 hours.[5] The progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive. It is advisable to use a trap containing a sodium hydroxide solution.

-

Isolation: The resulting residue, crude this compound, is often a solid and can be used directly in the next step without further purification. If purification is required, recrystallization from an anhydrous non-polar solvent like hexane may be attempted, though this is often challenging due to the compound's reactivity.

Method B: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride is a milder and often more efficient reagent. Reactions can typically be run at lower temperatures (0 °C to room temperature), making this the method of choice for substrates with sensitive functional groups.[1][6] The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Mechanism (with DMF catalyst):

The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.

Caption: Figure 3. Mechanism with Oxalyl Chloride/DMF.

-

Vilsmeier Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, releasing CO, CO₂, and a chloride ion.

-

Acid Activation: The carboxylate attacks the Vilsmeier reagent, forming a highly reactive O-acyliminium intermediate.

-

Substitution: A chloride ion attacks the activated carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, yielding the desired acyl chloride and regenerating the DMF catalyst. The gaseous byproducts (CO and CO₂) drive the reaction to completion.[2]

Field-Proven Protocol:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), add a solution of 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][7]

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.[7]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 15-30 minutes.[1][7] Vigorous gas evolution (CO₂, CO) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.[1]

-

Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts. The resulting crude product is often of high purity.

-

Isolation: The crude this compound can generally be used for subsequent reactions without further purification.[8]

Section 3: Product Integrity and Safety Mandates

Characterization and Purity Assessment

Due to its reactivity, this compound is rarely isolated for long-term storage and is typically generated and used in situ. However, characterization of the crude product is essential to confirm successful synthesis.

-

Infrared (IR) Spectroscopy: The most telling sign of conversion is the appearance of a strong carbonyl (C=O) stretching band at a higher frequency than the starting carboxylic acid. Expect a sharp absorption in the range of 1760-1800 cm⁻¹ , characteristic of an acyl chloride. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While possible, obtaining NMR spectra requires strict anhydrous conditions. The chemical shifts of the aromatic and N-methyl protons will be slightly altered compared to the starting material. The most significant change would be in the ¹³C NMR spectrum, where the carbonyl carbon signal will shift.

Stability and Handling

This compound is highly sensitive to moisture. Atmospheric water will readily hydrolyze the compound back to the parent carboxylic acid, releasing corrosive HCl gas.

-

Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware.

-

Storage: If short-term storage is necessary, it must be in a tightly sealed container under an inert atmosphere at low temperatures.

Critical Safety Protocols

Acyl chlorides are hazardous materials. They are corrosive and lachrymatory (tear-inducing). The reagents used in their synthesis, particularly thionyl chloride and oxalyl chloride, are also highly toxic and corrosive.

-

Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][10] An emergency eyewash station and safety shower must be readily accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[9][11]

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11]

-

Body Protection: Wear a flame-resistant lab coat, buttoned to its full length, along with full-length pants and closed-toe shoes.[9]

-

-

Waste Disposal: Quench excess reagents and reactive waste carefully by slowly adding them to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste in accordance with institutional and local regulations.

Section 4: Concluding Remarks

The synthesis of this compound from its carboxylic acid is a robust and essential transformation for chemists engaged in the synthesis of complex indole-containing molecules. While both thionyl chloride and oxalyl chloride are effective, the latter is generally preferred for its milder conditions and cleaner reaction profile, despite its higher cost. A disciplined approach, grounded in a solid understanding of the reaction mechanism and unwavering adherence to safety protocols, is the key to successfully preparing and utilizing this valuable synthetic intermediate.

References

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. Retrieved from [Link]

-

Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Davis, M., & Scanlon, D. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. Retrieved from [Link]

-

Peterson, P., Wolf, J., & Niemann, C. (1959). Notes - Decarbonylation of 3-Indoleglyoxalyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Getting Towed Uphill. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Lee, S., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Institutes of Health. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Reddit. (2025). reaction of carboxylic acid + thionyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-INDOLE-3-CARBONYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. wcu.edu [wcu.edu]

- 10. fishersci.com [fishersci.com]

- 11. geneseo.edu [geneseo.edu]

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carbonyl chloride: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of 1-Methyl-1H-indole-3-carbonyl chloride, a key synthetic intermediate in medicinal chemistry and materials science. We will explore its chemical and physical properties, reactivity profile, and established protocols for its synthesis and use, offering insights grounded in practical laboratory experience for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

This compound (CAS No. 126921-19-5) is a highly reactive acyl chloride derivative of 1-methylindole. The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceutical agents, imparting a wide range of biological activities.[1] The strategic placement of a methyl group on the indole nitrogen (N1) serves a crucial purpose: it protects the otherwise acidic N-H proton, preventing unwanted side reactions and directing chemical transformations to the C3 position.[1] This modification enhances the compound's stability and solubility in many organic solvents compared to its N-unsubstituted counterpart, 1H-indole-3-carbonyl chloride.[1]

The primary utility of this reagent lies in its highly electrophilic carbonyl carbon, making it a potent acylating agent for introducing the 1-methyl-1H-indol-3-oyl moiety into various molecular frameworks.[1] This reactivity is fundamental to the synthesis of a diverse library of amides and esters, many of which are explored for their therapeutic potential.[1]

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral characteristics is paramount for its effective use in synthesis and for the accurate characterization of its products.

Physical Properties

This compound is a solid organic compound under standard conditions.[1] Its key identifiers and computed physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-methylindole-3-carbonyl chloride | [1] |

| CAS Number | 126921-19-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Exact Mass | 193.0294416 Da | [1] |

| XLogP3 | 2.8 | [1] |

Predicted Spectral Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The proton at the C2 position would likely appear as a singlet in the aromatic region. The protons on the benzene portion of the indole ring (C4, C5, C6, C7) will present as multiplets. The N-methyl protons will be a sharp singlet, typically around 3.8-4.0 ppm.[1]

-

¹³C NMR: The most downfield signal will be the carbonyl carbon of the acyl chloride, anticipated to be in the range of 160-170 ppm. The carbons of the indole ring will appear in the aromatic region (approx. 100-140 ppm), with the N-methyl carbon signal appearing upfield (approx. 30-35 ppm).[1]

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the region of 1750-1800 cm⁻¹. This is at a higher frequency than the carbonyl stretch of the corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 193, along with an isotope peak (M+2) at m/z = 195 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.

Synthesis of this compound

The most common and efficient route to this compound is through the activation of its corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] Oxalyl chloride is often preferred for its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which are easily removed from the reaction mixture, simplifying purification.[1]

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-methyl-1H-indole-3-carboxylic acid.

Materials:

-

1-methyl-1H-indole-3-carboxylic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen inlet

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-indole-3-carboxylic acid in anhydrous DCM.

-

Scientist's Note: The use of anhydrous conditions is critical as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[1]

-

-

Reaction Initiation: Cool the suspension to 0°C using an ice bath.

-

Addition of Reagent: Slowly add oxalyl chloride dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction, although it is often not necessary.

-

Expert Insight: The slow addition at low temperature helps to control the exothermic reaction and minimize potential side reactions. The reaction progress can be monitored by the cessation of gas evolution.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (as monitored by TLC or the disappearance of the solid starting material).

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting solid is this compound.

-

Causality Check: It is crucial to ensure all volatile reagents are removed. The crude product is often of sufficient purity to be used directly in subsequent reactions. If higher purity is required, recrystallization from an anhydrous non-protic solvent can be performed, though this is often challenging due to the compound's reactivity.

-

Reactivity and Mechanistic Insights

The core reactivity of this compound is centered on the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1]

General Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution.

Amidation: Synthesis of 1-Methyl-1H-indole-3-carboxamides

The reaction with primary or secondary amines proceeds rapidly to form the corresponding amides. These amides are often targets in drug discovery programs.

Protocol for Amidation:

-

Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM, THF) in a round-bottom flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the HCl byproduct.

-

Cool the solution to 0°C.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous work-up to remove the hydrochloride salt and purify the amide product, typically by chromatography or recrystallization.

Esterification: Synthesis of 1-Methyl-1H-indole-3-carboxylates

Alcohols react with this compound, usually in the presence of a base, to yield esters.[1]

Protocol for Esterification:

-

In a flask under nitrogen, dissolve the alcohol and a base (e.g., pyridine, which can also serve as the solvent) in an anhydrous solvent like DCM.

-

Cool the mixture to 0°C.

-

Slowly add a solution of this compound.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction by washing with dilute acid (to remove pyridine), followed by water and brine. The ester product can then be purified.

Applications in Drug Discovery and Development

The 1-methyl-1H-indole-3-oyl scaffold is a constituent of numerous compounds with significant biological activity. This compound serves as a crucial precursor for the synthesis of these molecules. Its straightforward reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1] For instance, derivatives of this scaffold are being investigated as Mcl-1 inhibitors for the treatment of acute myeloid leukemia.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The compound is moisture-sensitive and reacts violently with water.

-

Precautionary Measures: Handle only in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2] Keep away from moisture and incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The N-methylation provides stability and directs reactivity, while the acyl chloride functionality offers a reliable handle for the introduction of the indole moiety through nucleophilic acyl substitution. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory, particularly in the pursuit of novel therapeutic agents.

References

Sources

A Comprehensive Technical Guide to 1-Methyl-1H-indole-3-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Methyl-1H-indole-3-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, spectral characteristics, synthesis protocols, and core applications, with a focus on the practical insights and causal relationships that govern its use in a laboratory setting.

Core Compound Identity and Physicochemical Properties

This compound is a reactive acyl chloride derivative of 1-methylindole. The methylation at the N1 position of the indole ring is a critical feature, enhancing the compound's stability and directing the reactivity to the 3-position, thus preventing undesired side reactions associated with the acidic N-H proton of an unsubstituted indole.[1] This makes it a preferred reagent for introducing the 1-methyl-1H-indol-3-oyl moiety into a variety of molecular scaffolds.[1]

Below is a summary of its key identifiers and computed physical properties.

| Property | Value | Source |

| IUPAC Name | 1-methylindole-3-carbonyl chloride | PubChem |

| CAS Number | 126921-19-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Exact Mass | 193.0294416 Da | PubChem |

| XLogP3 | 2.8 | PubChem |

Spectral Data and Characterization

While comprehensive experimental spectral data for this compound is not widely available in public databases, the following section provides predicted data and experimental data for closely related compounds to offer a clear understanding of the expected spectral features of the 1-methyl-1H-indole-3-oyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display signals for the protons on the benzene and pyrrole rings of the indole nucleus. A singlet corresponding to the three N-methyl protons is anticipated around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

For comparative purposes, the experimental NMR data for the closely related compound 1-methyl-1H-indole-3-carbaldehyde is provided below:[2]

-

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically appearing in the range of 1750-1815 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 193.63.

The ESI-MS data for the related 1-methyl-1H-indole-3-carbaldehyde shows a [M+H]⁺ peak at m/z 160, which is consistent with its molecular weight.[2]

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid, using a chlorinating agent.[1] Oxalyl chloride is often the reagent of choice due to its mild reaction conditions and the generation of gaseous byproducts that are easily removed.[1]

Experimental Workflow: Chlorination of 1-Methyl-1H-indole-3-carboxylic acid

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Methyl-1H-indole-3-carboxylic acid.

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the carboxylic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of oxalyl chloride in DCM to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity.

Reactivity and Mechanistic Insights

The core reactivity of this compound is centered on the electrophilic carbonyl carbon.[1] It is a highly effective acylating agent that readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.[1]

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Applications in Drug Development

The 1-methyl-1H-indole-3-oyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial intermediate in the synthesis of these molecules, particularly in the preparation of amides and esters.

Synthesis of Carboxamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to a wide array of 1-methyl-1H-indole-3-carboxamides. These amides are frequently explored for their potential as therapeutic agents.

Synthesis of Esters

Esterification can be readily achieved by reacting the acyl chloride with an alcohol or phenol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[1] This reaction is valuable for generating ester libraries for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

Sources

electrophilicity of 1-Methyl-1H-indole-3-carbonyl chloride

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 1-Methyl-1H-indole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, prized for its role as a versatile acylating agent. Its utility stems from the pronounced electrophilicity of the carbonyl carbon, which is modulated by the electronic characteristics of the 1-methylindole moiety. This guide provides a comprehensive examination of the factors governing its electrophilicity, its synthetic applications, and practical considerations for its use in the laboratory. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols, and discuss stability and handling, providing a critical resource for professionals in drug discovery and chemical research.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Consequently, methods for the functionalization of the indole ring are of paramount importance. This compound serves as a key intermediate for introducing the 1-methyl-1H-indol-3-oyl moiety into various molecular frameworks.[2] The methylation at the N1 position is a critical feature, as it precludes unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing chemical transformations to the acyl chloride group.[2] This strategic modification enhances the precision of its application as an acylating agent in complex syntheses.

Electronic Properties and Electrophilicity

The reactivity of this compound is fundamentally dictated by the electrophilicity of its carbonyl carbon. This electrophilicity is a consequence of several electronic factors.

-

The Inductive Effect of Chlorine: The chlorine atom is highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This inductive effect creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

-

The Role of the Indole Ring: The indole nucleus is an electron-rich aromatic system.[4] The lone pair of electrons on the nitrogen atom participates in the π-system of the ring, increasing its electron density. This electron-donating characteristic of the indole ring can, to some extent, moderate the electrophilicity of the attached carbonyl group through resonance. However, the powerful inductive effect of the chlorine atom in the acyl chloride functionality dominates, rendering the carbonyl carbon highly electrophilic.

-

N-Methylation: The methyl group on the indole nitrogen is an electron-donating group.[5] This has a subtle but important electronic influence, slightly increasing the electron density of the indole ring compared to its N-H counterpart.[6][7] This can marginally decrease the overall electrophilicity of the carbonyl carbon compared to an unsubstituted indole-3-carbonyl chloride. However, as previously mentioned, the primary role of N-methylation is to block the reactivity at the nitrogen atom.[2]

The interplay of these electronic effects is crucial for understanding the reactivity profile of this molecule. While the indole ring is electron-rich and typically undergoes electrophilic substitution at the C3 position[4], the presence of the carbonyl chloride group at this position transforms it into a potent electrophilic center for nucleophilic acyl substitution reactions.[2][3]

Synthesis and Chemical Reactivity

Synthesis of this compound

The principal route to this compound is through the activation of its corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid.[2] This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) being common choices. The use of oxalyl chloride is often preferred for substrates that may be sensitive to the more acidic conditions generated by thionyl chloride, and it generally provides high yields.[2]

Caption: Synthesis of this compound.

Reactivity in Nucleophilic Acyl Substitution

The core reactivity of this compound is centered around nucleophilic acyl substitution.[2] The highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. This proceeds through a characteristic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[3]

Caption: General mechanism for nucleophilic acyl substitution.

Common applications of this reactivity include:

-

Amidation: Reaction with primary or secondary amines yields the corresponding 1-methyl-1H-indole-3-carboxamides. These amides are frequently explored for their biological activities.[2]

-

Esterification: Treatment with alcohols or phenols results in the formation of 1-methyl-1H-indole-3-carboxylates.[2][8]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate other aromatic rings, forming diaryl ketones.[9] This is a powerful method for creating carbon-carbon bonds.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a step-by-step methodology for the Friedel-Crafts acylation of anisole using this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 193.63 | 1.94 g | 0.01 |

| Anisole | 108.14 | 1.08 g | 0.01 |

| Aluminum chloride (anhydrous) | 133.34 | 1.47 g | 0.011 |

| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |

| 1 M Hydrochloric acid | - | 20 mL | - |

| Saturated sodium bicarbonate solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.47 g, 0.011 mol) and anhydrous dichloromethane (20 mL).[10]

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. In a separate dry flask, dissolve this compound (1.94 g, 0.01 mol) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the stirred aluminum chloride suspension over 15 minutes.[10][11] Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Addition of Nucleophile: Dissolve anisole (1.08 g, 0.01 mol) in anhydrous dichloromethane (15 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.[10]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice (50 g) and 1 M hydrochloric acid (20 mL).[10] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Caption: Workflow for Friedel-Crafts Acylation.

Stability and Handling

Like most acyl chlorides, this compound is a moisture-sensitive compound.[3][12][13] It will readily hydrolyze upon contact with water to form the corresponding carboxylic acid and hydrochloric acid.[14] Therefore, it is crucial to handle this reagent under anhydrous conditions, preferably in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[13] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable reagent for the introduction of the 1-methylindol-3-oyl group into organic molecules. Its pronounced electrophilicity, driven by the inductive effect of the chlorine atom, makes it a potent acylating agent. The N-methylation of the indole ring is a key design feature that prevents unwanted side reactions and directs reactivity to the acyl chloride functionality. A thorough understanding of its electronic properties, reactivity, and handling requirements is essential for its effective application in the synthesis of complex molecules, particularly in the context of drug discovery and development.

References

- Benchchem. (n.d.). This compound | 126921-19-5.

- ChemRxiv. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.

- National Institutes of Health. (n.d.). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light.

- ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.

- Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.

- Unknown. (n.d.). Synthesis and Chemistry of Indole.

- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

- Wikipedia. (n.d.). Acyl chloride.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.

- Khan Academy. (n.d.). Friedel-Crafts acylation (video).

- PubMed. (2013). [Application of methyl in drug design].

- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. bhu.ac.in [bhu.ac.in]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Khan Academy [khanacademy.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Acyl chloride - Wikipedia [en.wikipedia.org]

Whitepaper: The Critical Role of N-Methylation in the Stability of 1-Methyl-1H-indole-3-carbonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-3-carbonyl chloride is a cornerstone reagent in medicinal chemistry, prized for its ability to introduce the functionalized indole moiety into complex molecules. However, its high reactivity, the very source of its synthetic utility, poses significant stability challenges. This guide provides a detailed examination of how methylation at the N1 position of the indole ring fundamentally enhances the compound's stability. We will dissect the mechanistic underpinnings, from electronic effects to steric hindrance, provide field-tested protocols for stability assessment, and outline authoritative best practices for handling and storage, ensuring the integrity and reliability of this crucial synthetic building block.

The Synthetic Power and Inherent Instability of an Acyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives, making them highly effective acylating agents in organic synthesis.[1][2] Their utility in drug development is extensive, as they react readily with a vast array of nucleophiles—such as alcohols, amines, and organometallic reagents—to form esters, amides, and ketones, respectively.[1][3] The this compound variant is particularly valuable, serving as a key intermediate for introducing the 1-methyl-1H-indol-3-oyl group into diverse molecular scaffolds.[3]

However, this high reactivity comes at a cost. The electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack, most notably by ambient moisture, leading to rapid hydrolysis.[1][4][5] For the parent compound, 1H-indole-3-carbonyl chloride, this instability is compounded by the presence of an acidic N-H proton on the indole ring. This proton can participate in undesirable side reactions, compromising purity and yield. The strategic addition of a methyl group to the nitrogen atom (N-methylation) is a critical design choice that directly addresses these stability issues.[3]

Mechanistic Pillars of Stability: The Role of the N-Methyl Group

The enhanced stability of this compound is not incidental; it is a direct consequence of fundamental electronic and steric changes imposed by the N-methyl group.

Electronic Stabilization: Eliminating the Acidic Proton

In an unsubstituted indole ring, the N-H proton is acidic. In the presence of a base or through self-reaction, this proton can be removed, creating an anion that can trigger or participate in polymerization or other degradation pathways. Methylation at the N1 position replaces this labile proton with a robust, non-acidic methyl group. This single modification effectively shuts down an entire class of potential side reactions, directing all reactivity toward the intended acyl chloride group.[3]

Steric Shielding: Hindering Nucleophilic Attack

The primary degradation pathway for any acyl chloride is hydrolysis, a nucleophilic addition-elimination reaction with water.[1][4][6] The N-methyl group provides significant steric bulk in the vicinity of the C3-carbonyl group. This physical barrier impedes the approach of nucleophiles, including water molecules, to the electrophilic carbonyl carbon. While it does not prevent the reaction, it significantly slows the rate of hydrolysis, leading to a more stable and manageable reagent.

Caption: Steric shielding of the carbonyl group by N-methylation.

Quantifying Stability: Experimental Protocols

To ensure batch-to-batch consistency and predict shelf-life, the stability of this compound must be quantified experimentally.

Protocol 1: Accelerated Stability Assessment by HPLC

This method monitors the degradation of the compound over time under stressed conditions to predict its long-term stability.

A. Objective: To determine the pseudo-first-order rate constant of hydrolysis under conditions of elevated temperature and humidity.

B. Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Environmental chamber (e.g., set to 40°C / 75% Relative Humidity)

-

HPLC system with UV detector and a C18 column

C. Step-by-Step Methodology:

-

Initial Sample (T=0): Accurately weigh ~5 mg of the compound, dissolve in a known volume of anhydrous acetonitrile, and immediately analyze by HPLC to establish the initial peak area.

-

Stress Exposure: Place a separate, accurately weighed sample (~50 mg) in an open vial inside the environmental chamber.

-

Time-Point Sampling: At defined intervals (e.g., 2, 4, 8, 24, 48 hours), remove a small, accurately weighed aliquot from the stressed sample.

-

Sample Preparation for Analysis: Promptly dissolve the aliquot in anhydrous acetonitrile to quench further degradation and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the samples and quantify the peak area corresponding to this compound at a suitable wavelength (e.g., 280 nm).

-

Data Interpretation: Plot the natural logarithm of the concentration (or peak area) against time. The negative of the slope of the resulting line provides the degradation rate constant, k.

D. Data Presentation:

| Time (hours) | Concentration (% of Initial) | ln(Concentration) |

| 0 | 100.0 | 4.605 |

| 4 | 95.2 | 4.556 |

| 8 | 90.8 | 4.509 |

| 24 | 75.1 | 4.319 |

| 48 | 56.4 | 4.032 |

| Note: This data is illustrative. |

Protocol 2: Quality Control via Karl Fischer Titration

Since the compound is highly sensitive to moisture, quantifying water content is a critical quality control step.[7]

A. Objective: To determine the water content of a sample lot.

B. Materials:

-

Karl Fischer Titrator

-

Anhydrous titration solvent (e.g., methanol)

-

Karl Fischer reagent

C. Step-by-Step Methodology:

-

Instrument Preparation: Condition the titration vessel to a low, stable baseline drift according to the instrument manufacturer's protocol.

-

Sample Handling: Inside a glove box or under a stream of inert gas, accurately weigh a representative sample of the this compound.

-

Titration: Quickly and carefully add the sample to the conditioned titration cell.

-

Analysis: Initiate the titration. The instrument will automatically dispense reagent and calculate the water content, typically reported in ppm or as a percentage.

Authoritative Guidance on Handling and Storage

Strict adherence to proper handling and storage procedures is non-negotiable to preserve the integrity of reactive acyl chlorides.[8][9]

-

Moisture Exclusion: The compound reacts violently with water.[7][9] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). A glove box is highly recommended.

-

Temperature Control: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is essential to minimize thermal degradation.[8]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[7][9]

-

Personal Protective Equipment (PPE): Due to its corrosive nature, always use chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a chemical fume hood.[8]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. youtube.com [youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. nj.gov [nj.gov]

A Senior Application Scientist's Guide to the Solubility of 1-Methyl-1H-indole-3-carbonyl chloride in Organic Solvents

Abstract

1-Methyl-1H-indole-3-carbonyl chloride is a key reactive intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is fundamentally governed by its behavior in solution. However, a significant gap exists in publicly available quantitative solubility data for this compound, primarily due to its inherent reactivity. This technical guide moves beyond a simple recitation of data. Instead, it provides a foundational framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's physicochemical properties, forecast its solubility profile across a spectrum of organic solvents, and provide a robust, self-validating experimental protocol for quantitative assessment. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile reagent effectively and safely.

Introduction: The Challenge of a Reactive Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The functionalization of this core is paramount, and intermediates like this compound serve as powerful electrophilic building blocks for creating amides, esters, and other derivatives. The choice of solvent for reactions involving this acyl chloride is critical; it dictates not only the dissolution of reactants but also the reaction rate, pathway, and ultimately, the purity and yield of the final product.

Unlike stable, crystalline solids, the solubility of this compound is inextricably linked to its reactivity. As an acyl chloride, it is highly susceptible to nucleophilic attack, particularly from protic species like water and alcohols.[3] This reactivity profile renders traditional solubility measurements in protic solvents meaningless, as the compound undergoes rapid solvolysis rather than simple dissolution. Therefore, this guide emphasizes the exclusive use of anhydrous, aprotic solvents and provides the chemical reasoning behind this critical choice.

Physicochemical Properties and Reactivity Profile

To predict solubility, one must first understand the molecule's inherent characteristics. This compound is a bifunctional molecule where the properties of the indole ring and the acyl chloride group dictate its behavior.

-

The Indole Core: The 1-methyl-1H-indole portion of the molecule is a large, aromatic, and relatively non-polar ring system. The nitrogen lone pair is involved in the aromatic system, making it only weakly basic.[2] This aromatic core favors interactions with solvents that can engage in π-π stacking (e.g., toluene) or have compatible polarity.

-

The Carbonyl Chloride Group (-COCl): This functional group is the dominant driver of the molecule's reactivity. It is a potent electrophile. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to attack by nucleophiles. This group is responsible for the compound's moisture sensitivity and violent reaction with water.[3] Safety data for similar compounds consistently highlight that they are corrosive and cause severe skin burns and eye damage.[4]

The primary consideration for any solubility study or reaction setup is the compound's extreme sensitivity to moisture. It will react readily with atmospheric water, leading to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride gas, which is often observed as fumes.[3] Therefore, all handling must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Predicted Solubility Profile (Qualitative)

Based on the principle of "like dissolves like" and the overriding factor of reactivity, we can establish a reliable qualitative solubility profile. This predictive framework is essential for initial solvent screening in any synthetic application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aprotic, Non-Polar | Hexanes, Cyclohexane | Low | The polarity is too low to effectively solvate the polar carbonyl chloride group, despite the non-polar nature of the indole ring. |

| Aprotic, Aromatic | Toluene, Benzene | Moderate to Good | The aromatic nature of the solvent allows for favorable π-π stacking interactions with the indole ring system, enhancing solubility compared to aliphatic hydrocarbons. |

| Aprotic, Ether | Diethyl Ether, Tetrahydrofuran (THF) | Good | These solvents have moderate polarity sufficient to solvate the molecule without being reactive. THF is generally a stronger solvent than diethyl ether. |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | High | These are excellent solvents for acyl chlorides. Their polarity is well-suited to dissolve the compound, they are chemically inert under most conditions, and their volatility simplifies product isolation. |

| Aprotic, Polar | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High (Use with Caution) | These highly polar solvents will readily dissolve the compound. However, they are often hygroscopic and difficult to render completely anhydrous. Trace water will lead to degradation. DMF and DMSO can, under certain conditions, participate in side reactions. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | REACTIVE - DO NOT USE | These solvents are nucleophilic and will rapidly react with the acyl chloride via solvolysis to form the corresponding carboxylic acid or ester. This is a chemical reaction, not dissolution.[3] |

Experimental Protocol: Gravimetric Solubility Determination under Anhydrous Conditions

This protocol provides a self-validating method to quantitatively determine the solubility of this compound in a chosen anhydrous aprotic solvent. The core principle is to create a saturated solution, carefully remove a known volume, and then determine the mass of the dissolved solute.

Mandatory Safety Precautions

-

Work in a certified chemical fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

Ensure all glassware is flame- or oven-dried immediately before use to remove all traces of water.

-

Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

-

Have a quenching agent (e.g., a container with sodium bicarbonate solution) readily available for waste and contaminated materials.

Experimental Workflow

Caption: Workflow for anhydrous solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 4 mL glass vial containing a small magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

-

Quickly add an excess of this compound (e.g., 50 mg) to the vial. The key is to have undissolved solid remaining after equilibration.

-

Immediately seal the vial with a septum cap and purge with inert gas for several minutes.

-

-

Equilibration:

-

Using a gas-tight syringe, add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent.

-

Place the vial on a magnetic stir plate and stir vigorously at a constant, recorded temperature (e.g., 25 °C) for at least 12 hours to ensure equilibrium is reached.

-

After the equilibration period, turn off the stirrer and allow the excess solid to settle completely, leaving a clear, saturated supernatant.

-

-

Sampling and Analysis:

-

Take a clean, dry sample vial and weigh it accurately on an analytical balance. Record this as Mass 1 .

-

Carefully draw a precise volume (e.g., 0.50 mL) of the clear supernatant into a dry, gas-tight syringe fitted with a 0.2 µm PTFE syringe filter. This filtration step is critical to ensure no solid particulates are transferred.

-

Dispense the filtered solution into the tared sample vial (Mass 1 ).

-

Immediately cap and weigh the vial containing the solution. Record this as Mass 2 .

-

Remove the solvent under a stream of inert gas or by using a high vacuum until a dry solid residue remains. Ensure the solid is completely dry by leaving it under high vacuum until a constant weight is achieved.

-

Weigh the vial containing the dry solid residue. Record this as Mass 3 .

-

-

Calculation:

-

Mass of Solute: Mass 3 - Mass 1

-

Mass of Solvent: Mass 2 - Mass 3

-

Solubility (in g/100 g solvent): (Mass of Solute / Mass of Solvent) * 100

-

-

Validation (Trustworthiness Pillar):

-

To ensure the solute did not degrade during the experiment, the solid residue should be analyzed.

-

Redissolve the residue in a small amount of anhydrous deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. Compare this spectrum to that of the starting material to confirm its chemical integrity.

-

Solvent Selection Logic for Synthesis

The choice of solvent extends beyond mere solubility. It is a strategic decision based on the requirements of the subsequent reaction and workup.

Caption: Decision logic for synthetic solvent selection.

-

For High Reactivity & Easy Removal: Dichloromethane (DCM) is often the solvent of choice. It provides high solubility and is relatively inert. Its low boiling point (39.6 °C) allows for easy removal under reduced pressure at low temperatures, which is ideal for thermally sensitive products.

-

For Grignard or Organolithium Reactions: Ethers like THF or diethyl ether are required. While they provide good solubility, care must be taken to use freshly distilled, anhydrous grades as they can contain peroxide impurities.

-

For Higher Temperature Reactions: Toluene (Boiling Point: 111 °C) is a suitable choice. It offers moderate solubility and allows for reactions to be conducted at elevated temperatures.

References

- BenchChem. An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.

- Thermo Fisher Scientific. Safety Data Sheet: 1-Methylindole. (2025).

- Solubility of Things. Indole.

- Fisher Scientific. Safety Data Sheet: 1-Methylindole-3-carboxaldehyde. (2025).

- Fisher Scientific. Safety Data Sheet: 1-Methylindole. (2025).

- Sigma-Aldrich. Safety Data Sheet: Tricyclo[3.3.1.1'3,7]decane-1-carbonyl chloride. (2024).

- PubChem. 1-Methyl-1H-indole-2-carbonyl chloride. National Center for Biotechnology Information.

- Pharmaffiliates. 1-Methyl-1H-indazole-3-carbonyl Chloride.

- Al-dujaili, J. K., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC, NIH.

- ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.

- Santa Cruz Biotechnology. This compound Safety Data Sheet. (2025).

- Biosynth. 1H-Indole-3-carbonyl chloride.

- Apollo Scientific. 1H-Indole-3-carbonyl chloride.

- ChemBK. 1H-INDOLE-3-CARBONYL CHLORIDE.

- Clark, J. an introduction to acyl chlorides (acid chlorides). Chemguide.

Sources

The Emergence of a Key Intermediate: A Technical Guide to 1-Methyl-1H-indole-3-carbonyl Chloride

Abstract

This in-depth technical guide provides a comprehensive overview of 1-Methyl-1H-indole-3-carbonyl chloride, a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While the definitive "discovery" of this specific molecule is not pinpointed to a singular seminal publication, its history is intrinsically woven into the broader development of indole chemistry. This guide will trace the historical context of its synthetic roots, from the foundational methods of indole functionalization to the refined procedures used today. We will dissect the common synthetic pathways, offering a detailed, field-proven protocol for its preparation. Furthermore, this document will explore the compound's crucial role as a versatile acylating agent, enabling the synthesis of a diverse array of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the 1-Methyl-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The strategic modification of the indole ring allows for the fine-tuning of pharmacological properties. The introduction of a methyl group at the N1 position, as seen in 1-Methyl-1H-indole derivatives, serves a critical purpose: it protects the indole nitrogen from participating in unwanted side reactions, thereby directing subsequent functionalization to other positions of the ring system.[1]

This compound (C₁₀H₈ClNO, CAS No: 126921-19-5) has emerged as a particularly valuable building block.[1] Its primary utility lies in its highly reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 1-methyl-1H-indol-3-oyl moiety into a wide range of molecules, leading to the synthesis of amides, esters, and ketones, many of which are investigated for their therapeutic potential.[2]

A Historical Perspective: The Synthetic Lineage

The history of this compound is not one of a sudden discovery but rather a logical evolution of established synthetic methodologies. Its emergence is a testament to the cumulative knowledge in indole chemistry, particularly in the areas of N-alkylation and C3-functionalization.

The Foundation: N-Alkylation of Indoles

Early methods for the N-alkylation of indoles often involved the use of strong bases like sodium amide or sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[3] For instance, a well-established procedure involves the use of sodium amide in liquid ammonia followed by the addition of methyl iodide.[3] While effective, these methods can have limitations regarding substrate scope and the use of hazardous reagents. Over time, milder and more versatile methods have been developed, contributing to the accessibility of N-methylated indole precursors.

Functionalizing the 3-Position: The Vilsmeier-Haack Reaction and Subsequent Oxidation

The introduction of a carbonyl group at the C3 position of the indole ring is a common and crucial transformation. The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, has been a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5] This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt (the Vilsmeier reagent) which then attacks the indole ring, predominantly at the C3 position.[4][6]

The resulting 1-methyl-1H-indole-3-carbaldehyde is a stable intermediate that can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this purpose, with alkaline potassium permanganate being a classical and effective choice.

The development and refinement of these two key synthetic steps—N-methylation and C3-carboxylation—paved the way for the routine synthesis of 1-methyl-1H-indole-3-carboxylic acid, the immediate precursor to the title compound.

Synthesis of this compound: A Technical Deep Dive

The principal and most direct route to this compound is the activation of 1-methyl-1H-indole-3-carboxylic acid using a suitable chlorinating agent.[2] This conversion is a standard transformation in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

Choice of Chlorinating Agent: A Comparative Analysis

The selection of the chlorinating agent is a critical parameter that can influence the reaction's efficiency, yield, and purity of the final product. The two most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, can sometimes lead to side reactions with sensitive functional groups.[7][8] | Generally milder and more selective.[2][9] |

| Reaction Conditions | Typically requires heating or reflux, often used neat or in a high-boiling solvent.[8] | Often proceeds at or below room temperature in an inert solvent like dichloromethane (DCM).[2] |

| Byproducts | SO₂ and HCl (both gaseous), simplifying work-up.[7] | CO, CO₂, and HCl (all gaseous), also simplifying work-up.[2] |

| Catalyst | Not always necessary. | A catalytic amount of DMF is often used to form the reactive Vilsmeier reagent in situ.[2] |

| Cost | Generally more economical.[7] | More expensive.[9] |

For substrates that may be sensitive to harsh conditions, oxalyl chloride is often the preferred reagent due to its milder reaction profile, which minimizes the risk of side reactions and decomposition.[2]

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol describes a reliable, lab-scale synthesis of this compound from 1-methyl-1H-indole-3-carboxylic acid using oxalyl chloride. This method is favored for its high yield and purity of the product.

Materials:

-

1-Methyl-1H-indole-3-carboxylic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.5-2.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

-

Work-up: Once the reaction is complete (monitored by TLC or the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use a trap to capture the acidic and toxic off-gases.

-

Product Isolation: The resulting solid residue is this compound, which is often used immediately in the next step without further purification due to its moisture sensitivity. If necessary, it can be purified by recrystallization from an anhydrous non-polar solvent.

Rationale and Insights:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as this compound is highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid.

-

Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid to the acyl chloride.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and prevent potential side reactions.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 126921-19-5[1] |

| Molecular Formula | C₁₀H₈ClNO[1] |

| Molecular Weight | 193.63 g/mol [1] |

| Appearance | Solid |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (CDCl₃, 500 MHz): Chemical shifts for protons on the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The N-methyl protons would appear as a sharp singlet around δ 3.8-4.0 ppm. For the related 1-methyl-1H-indole-3-carbonitrile, the N-methyl protons appear at δ 3.85 ppm.[10] For 1-methyl-1H-indole-3-carbaldehyde, the N-methyl protons are observed at δ 3.90 ppm.[11]

-

¹³C NMR (CDCl₃, 125 MHz): The carbonyl carbon is expected to be significantly downfield. The carbons of the indole ring will appear in the aromatic region. The N-methyl carbon will be in the aliphatic region. For the related 1-methyl-1H-indole-3-carbonitrile, the N-methyl carbon appears at δ 33.6 ppm.[10] For 1-methyl-1H-indole-3-carbaldehyde, the N-methyl carbon is at δ 33.69 ppm.[11]

-

IR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretching of an acyl chloride is expected in the region of 1750-1815 cm⁻¹.

Applications in Research and Drug Development

The primary application of this compound is as a versatile acylating agent. Its high reactivity makes it an ideal starting material for the synthesis of a wide variety of 1-methyl-1H-indole-3-carboxamides and esters through reactions with amines and alcohols, respectively.[2] These derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the indole scaffold.

The 1-methyl-1H-indol-3-oyl moiety introduced by this reagent is a key component in compounds being investigated for various therapeutic areas, including but not limited to:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antiviral compounds

-

Central nervous system (CNS) active agents

The ability to readily synthesize a library of derivatives from this single intermediate allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the power of fundamental organic synthesis in enabling the discovery of novel therapeutic agents. While its own "discovery" may be an evolutionary tale rather than a singular event, its importance is undeniable. This guide has provided a comprehensive look at its historical context, detailed its synthesis with practical insights, and highlighted its pivotal role in medicinal chemistry. As the quest for new and improved drugs continues, the utility of such versatile and strategically designed intermediates will undoubtedly remain at the forefront of chemical and pharmaceutical research.

References

-

The Royal Society of Chemistry. (2011). Supporting Information - Chemical Communications. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]